molecular formula C18H20N4O2S B2789346 Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852376-00-2

Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No. B2789346
CAS RN: 852376-00-2
M. Wt: 356.44
InChI Key: GQSVLMIXUQPXDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate, also known as TPTPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPTPB is a selective antagonist of the G protein-coupled receptor GPR139, which has been linked to various physiological processes, including metabolism, anxiety, and depression.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate, also known as ETBP

Mode of Action

. This suggests that ETBP might interact with its targets to inhibit viral replication or other essential processes.

Biochemical Pathways

. This suggests that ETBP might interfere with the biochemical pathways essential for the survival and replication of microorganisms.

Pharmacokinetics

. These studies can provide insights into the potential bioavailability of ETBP.

Result of Action

. This suggests that ETBP might induce cell death in its target cells.

Advantages and Limitations for Lab Experiments

Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has several advantages for lab experiments, including its high selectivity for GPR139 and its ability to penetrate the blood-brain barrier. However, Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate also has some limitations, including its relatively low potency and the lack of a reliable method for quantifying its concentration in biological samples.

Future Directions

There are several future directions for research on Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate. One area of focus is the development of more potent and selective GPR139 antagonists. Another area of focus is the investigation of the potential therapeutic applications of Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate in various neurological disorders, including anxiety, depression, and schizophrenia. Additionally, there is a need for the development of reliable methods for quantifying the concentration of Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate in biological samples.

Synthesis Methods

The synthesis of Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves a multi-step process that starts with the reaction of 2-bromo-1-(p-tolyl)-1H-[1,2,4]triazolo[4,3-b]pyridazine with thiourea to form 3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The amine is then reacted with ethyl 2-bromobutanoate in the presence of a base to form ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. GPR139, the target of Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate, is predominantly expressed in the brain and has been linked to various neurological disorders, including anxiety, depression, and schizophrenia. Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has shown promising results in preclinical studies as a potential treatment for these disorders.

properties

IUPAC Name

ethyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-4-14(18(23)24-5-2)25-16-11-10-15-19-20-17(22(15)21-16)13-8-6-12(3)7-9-13/h6-11,14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSVLMIXUQPXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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